5-Fluoro-2,4-diphenylpyridine
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Overview
Description
5-Fluoro-2,4-diphenylpyridine is a fluorinated pyridine derivative known for its unique chemical properties and potential applications in various fields. The presence of a fluorine atom in the pyridine ring significantly alters its reactivity and biological activity, making it a compound of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction, where a fluorine source such as sodium fluoride or potassium fluoride reacts with a halogenated diphenylpyridine under basic conditions . The reaction is usually carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of 5-Fluoro-2,4-diphenylpyridine may involve more scalable and cost-effective methods. Continuous flow reactors and microwave-assisted synthesis are potential techniques to enhance reaction efficiency and yield. The choice of fluorinating agents and reaction conditions can be optimized to minimize by-products and improve the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2,4-diphenylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield partially or fully reduced derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in DMF at elevated temperatures.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Azido derivatives.
Scientific Research Applications
5-Fluoro-2,4-diphenylpyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Fluoro-2,4-diphenylpyridine involves its interaction with specific molecular targets. The fluorine atom’s electronegativity can influence the compound’s binding affinity to enzymes and receptors. In medicinal chemistry, it may act as an inhibitor of certain enzymes by forming strong interactions with active site residues . The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2,4-diphenylpyrimidine: Another fluorinated heterocycle with similar structural features but different reactivity and biological activity.
3,5-Difluoro-2,4,6-triazidopyridine: A highly fluorinated pyridine derivative with distinct chemical properties and applications.
Uniqueness
5-Fluoro-2,4-diphenylpyridine stands out due to its specific substitution pattern and the presence of the fluorine atom at the 5-position. This unique structure imparts distinct reactivity and biological activity compared to other fluorinated pyridines and pyrimidines .
Properties
Molecular Formula |
C17H12FN |
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Molecular Weight |
249.28 g/mol |
IUPAC Name |
5-fluoro-2,4-diphenylpyridine |
InChI |
InChI=1S/C17H12FN/c18-16-12-19-17(14-9-5-2-6-10-14)11-15(16)13-7-3-1-4-8-13/h1-12H |
InChI Key |
UMWFJICREUPNQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC=C2F)C3=CC=CC=C3 |
Origin of Product |
United States |
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